

Application Note: High-Resolution EI-MS Characterization of 3,6-Dimethyloctan-3-ol

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Compound of Interest

Compound Name: 3,6-Dimethyloctan-3-ol

CAS No.: 151-19-9

Cat. No.: B092798

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Executive Summary

This technical note details the fragmentation mechanisms of **3,6-Dimethyloctan-3-ol**, a saturated tertiary alcohol structurally related to tetrahydrolinalool.[1] Due to the tertiary nature of the hydroxyl group, this molecule exhibits a distinct mass spectral signature characterized by the absence of a molecular ion (

) and the dominance of

-cleavage products.[1] This guide provides researchers with the mechanistic causality required to distinguish this isomer from structural analogs in complex fragrance or metabolic matrices.[1]

Chemical Identity & Properties

- IUPAC Name: **3,6-Dimethyloctan-3-ol**[1][2][3][4]
- Molecular Formula:
[1][2][3][4]
- Molecular Weight: 158.28 g/mol [1][3]
- Structure: A tertiary alcohol with a methyl group and an ethyl group at the C3 position, and a methyl branch at the C6 position of the octane backbone.[1]

Experimental Protocol: GC-MS Characterization

To ensure reproducible fragmentation patterns, the following acquisition parameters are recommended. This protocol minimizes thermal degradation prior to ionization.[1]

Sample Preparation[1][5]

- Solvent: Dichloromethane (DCM) or Hexane (Spectroscopic Grade).[1]
- Concentration: 100 ppm (approx. 1 μ L/mL).[1]
- Derivatization: Not required for direct EI analysis, though silylation (BSTFA) is recommended if confirmation is critical.[1]

Instrumental Parameters

Parameter	Setting	Rationale
Ionization Source	Electron Ionization (EI)	Standard library comparison (NIST/Wiley).[1]
Electron Energy	70 eV	Standardizes fragmentation efficiency.[1]
Source Temp	230 °C	Prevents condensation without inducing pyrolysis.[1]
Transfer Line	250 °C	Ensures rapid transport of high-boiling analytes.[1]
Scan Range	m/z 35–300	Captures low mass alkene fragments and potential adducts.[1]
Column	5%-Phenyl-methylpolysiloxane	General purpose non-polar phase (e.g., DB-5MS).[1]

Fragmentation Analysis

The mass spectrum of **3,6-Dimethyloctan-3-ol** is governed by two competing mechanisms:

-Cleavage (dominant) and Dehydration (secondary).[1]

Mechanism A: -Cleavage (Formation of Base Peak)

Tertiary alcohols undergo rapid

-cleavage where the bond adjacent to the carbinol carbon (C3) breaks.[1] The charge is retained on the oxygen-containing fragment due to resonance stabilization of the oxonium ion.
[1]

The Rule of Radical Loss: In

-cleavage, the largest alkyl group is lost preferentially as a neutral radical.[1]

• Groups attached to C3:

◦ Methyl group (

, Mass 15)[1]

◦ Ethyl group (

, Mass 29)[1]

◦ 2-Methylpentyl chain (

, Mass 85)[1][5]

The Dominant Pathway (Loss of Mass 85): The loss of the bulky 2-methylpentyl radical (

) is kinetically favored.[1]

• Result:m/z 73 is the Base Peak (100% relative abundance).[1] This ion corresponds to the diethyl-like oxonium species:

. [1]

Minor

-Cleavage Pathways:

- Loss of Ethyl (29): Yields m/z 129.[1]
- Loss of Methyl (15): Yields m/z 143.[1]

Mechanism B: Dehydration (Alkene Formation)

Tertiary alcohols readily eliminate water (

, 18 Da) under EI conditions, often rendering the molecular ion (

158) invisible.[1]

The resulting alkene radical cation (

,
140) is unstable and undergoes allylic cleavage to produce hydrocarbon clusters.[1]

- Hydrocarbon Series: Prominent peaks at m/z 43, 57, and 71 arise from the fragmentation of the alkyl chains (

,

,

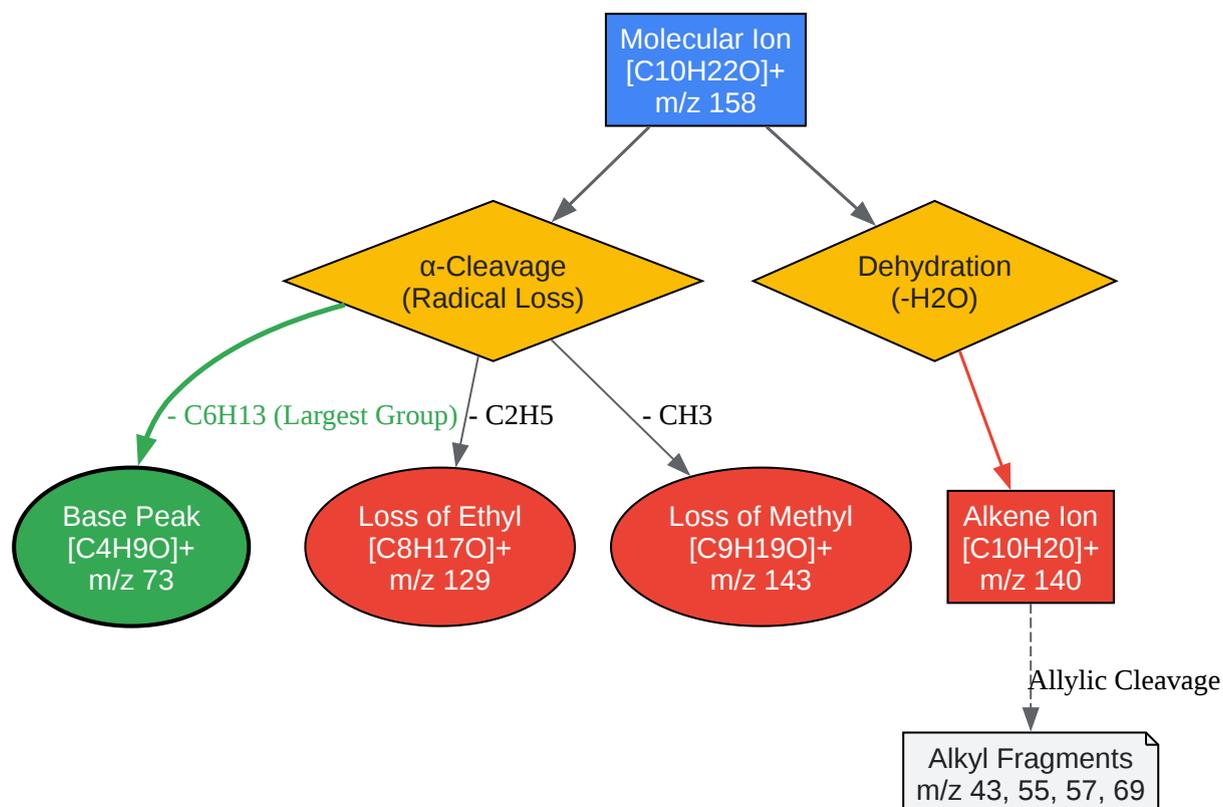
).[1]

Data Summary: Diagnostic Ion Table

m/z Value	Relative Abundance	Ion Identity	Mechanism
158	< 1% (Often Absent)		Molecular Ion (unstable).[1]
143	Low		-cleavage (loss of methyl).[1]
140	Medium		Dehydration (Alkene formation).[1]
129	Medium		-cleavage (loss of ethyl).[1]
73	100% (Base Peak)		-cleavage (loss of chain).[1]
69	High		Hydrocarbon fragment (alkenyl).[1]
55	High		Hydrocarbon fragment.[1]
43	High		Propyl cation (from alkyl chain).[1]

Fragmentation Pathway Diagram[1][3][7]

The following diagram illustrates the competitive pathways defining the spectral signature.



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Figure 1: Fragmentation tree of **3,6-Dimethyloctan-3-ol** showing the dominance of the m/z 73 oxonium ion.^[1]

References

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